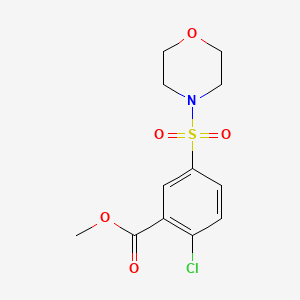
Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate is an organic compound with the empirical formula C12H14ClNO5S and a molecular weight of 319.76 g/mol . It is a solid substance used primarily in research and development within various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate typically involves the reaction of 2-chloro-5-nitrobenzoic acid with morpholine and sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of methanol and a suitable acid catalyst to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
化学反応の分析
Types of Reactions
Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like dichloromethane or ethanol and may require a base like triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction reactions can lead to different oxidation states of the sulfur atom.
科学的研究の応用
Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
作用機序
The mechanism of action of Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate
- Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate
- 4-(Morpholin-2-ylmethoxy)benzamide hydrochloride
Uniqueness
Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate is unique due to the presence of both the morpholine and sulfonyl groups, which confer specific chemical properties and reactivity. These functional groups make it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
生物活性
Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzoate structure with a chlorine atom and a morpholine sulfonyl group. The compound can be represented as follows:
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The sulfonamide moiety may play a crucial role in its activity by forming covalent bonds with nucleophilic sites in proteins.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit high affinity for carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. In a study involving various substituted benzoates, one derivative demonstrated a binding affinity (K_d) of 0.12 nM to CAIX, highlighting the potential for anticancer applications .
Antimicrobial Activity
This compound and its derivatives have been evaluated for their antimicrobial properties. A related study reported significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM . The compound's mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid production.
Case Studies
- Inhibition of Carbonic Anhydrase IX : A series of studies focused on the binding affinities of various substituted benzoates to CAIX, with this compound being a notable candidate due to its structural features that enhance binding specificity .
- Antibacterial Properties : In vitro tests demonstrated that derivatives of this compound exhibited bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant bacterial infections .
Data Tables
| Activity | Target | K_d (nM) | MIC (μM) |
|---|---|---|---|
| Anticancer | Carbonic Anhydrase IX | 0.12 | - |
| Antibacterial (MRSA) | Gram-positive bacteria | - | 62.5 - 125 |
特性
IUPAC Name |
methyl 2-chloro-5-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c1-18-12(15)10-8-9(2-3-11(10)13)20(16,17)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBXPKSQXFWGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














